molecular formula C14H14N2O5 B5179744 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole

5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole

Cat. No. B5179744
M. Wt: 290.27 g/mol
InChI Key: XKYPRCDUBACSSY-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of isoxazole derivatives and has shown promising results in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is not fully understood, but it is thought to involve the modulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is regulated by a range of receptors, including the N-methyl-D-aspartate (NMDA) receptor. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to bind to the NMDA receptor and modulate its activity, which may underlie its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole can modulate the activity of glutamate receptors, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In vivo studies have shown that 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole can improve cognitive function and protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is also relatively stable and can be stored for extended periods without significant degradation. However, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole. One area of interest is the development of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the neuroprotective and cognitive-enhancing effects of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole in human clinical trials. Finally, the antimicrobial and anti-inflammatory effects of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole may have potential applications in the development of new therapeutics for infectious and inflammatory diseases.

Synthesis Methods

The synthesis of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole involves the reaction of 2,5-dimethoxybenzaldehyde and nitromethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate is then subjected to a cyclization reaction with methyl isoxazole-4-carboxylate to yield 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole. The synthesis of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been extensively studied for its potential applications in scientific research. In the field of neuroscience, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to modulate the activity of glutamate receptors, which are important for synaptic plasticity and learning and memory processes. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of pharmacology, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been studied for its potential as a drug candidate. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have antimicrobial activity against a range of bacterial and fungal strains, which may have applications in the treatment of infectious diseases. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders such as arthritis.

properties

IUPAC Name

5-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9-14(16(17)18)13(21-15-9)6-4-10-8-11(19-2)5-7-12(10)20-3/h4-8H,1-3H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYPRCDUBACSSY-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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